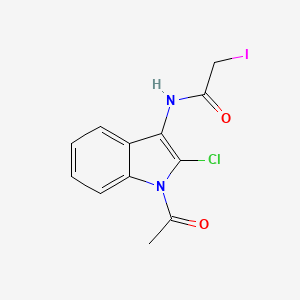

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

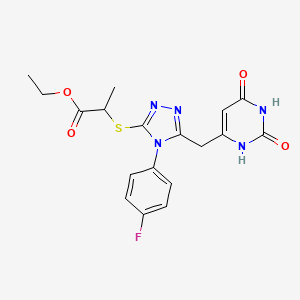

“N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide” is a chemical compound with the CAS Number: 1119450-30-4 . It has a molecular weight of 303.45 . The IUPAC name for this compound is N-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methyl]-3-(4-morpholinyl)-1-propanamine .

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves a three-component cascade reaction . This reaction involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis

The InChI code for this compound is 1S/C18H29N3O/c1-20-8-2-4-17-14-16(5-6-18(17)20)15-19-7-3-9-21-10-12-22-13-11-21/h5-6,14,19H,2-4,7-13,15H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Tetrahydroquinolines are often targeted in chemical reactions due to their abundance in natural products and notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .Physical And Chemical Properties Analysis

The compound has a molecular weight of 303.45 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Applications De Recherche Scientifique

Synthesis and Derivative Formation

- Novel derivatives of tetrahydroisoquinoline have been synthesized using 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine, indicating the chemical versatility and potential for creating structurally varied compounds with potential biological activities (Aghekyan et al., 2009).

- Facile synthesis methods have been developed for tetrahydropyrimido [4,5-b]-quinoline derivatives, further demonstrating the compound's utility as a precursor in the creation of compounds with possible antimicrobial activity (Elkholy & Morsy, 2006).

Biological Activities and Applications

- Derivatives of tetrahydroisoquinoline have shown potential in tumor diagnosis and as candidates for PET tracers development, emphasizing their importance in medicinal chemistry and oncology research (Abate et al., 2011).

- Studies on structural and computational features of quinolin-2(1H)-ylidene derivatives highlight the equilibrium preference for different tautomeric structures, showcasing the compound's role in understanding molecular and electronic structures (Nesterov et al., 2013).

Chemical Reactions and Mechanistic Insights

- Research on oxidative cyclization-alkoxycarbonylation reactions has led to the synthesis of diverse heterocyclic derivatives, indicating the compound's utility in complex organic transformations (Bacchi et al., 2005).

- Innovative syntheses of 1,2,3,4-tetrahydroisoquinoline derivatives through organocatalytic enantioselective Pictet-Spengler reactions have been reported, contributing to the field of asymmetric synthesis and the production of chiral molecules (Mons et al., 2014).

Nanoparticle Stabilization and Catalysis

- The stabilization of Rh nanoparticles with N-heterocyclic carbenes for catalytic hydrogenation demonstrates the compound's applicability in nanotechnology and catalysis (Martinez-Espinar et al., 2017).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O/c1-21-13-5-8-17-14-15(9-10-18(17)21)11-12-20-19(22)16-6-3-2-4-7-16/h9-10,14,16H,2-8,11-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENSKDIWCBHVQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2819871.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2819874.png)

![7-Chloro-5-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2819875.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine](/img/structure/B2819876.png)

![2-[[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2819880.png)

![2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2819890.png)

![3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2819891.png)